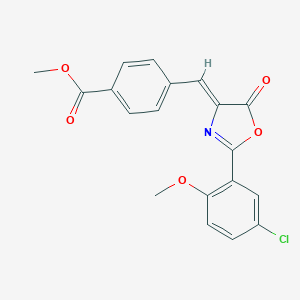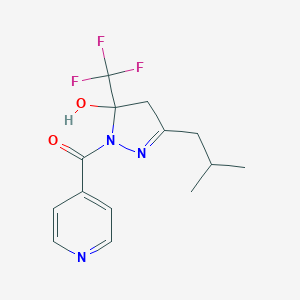![molecular formula C22H20ClN5O B299257 N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. These pathways are involved in the regulation of cell growth, differentiation, and survival, and are frequently dysregulated in cancer and other diseases. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cancers and inflammatory diseases.
Mécanisme D'action
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide exerts its therapeutic effects by inhibiting the JAK2/STAT3 signaling pathway. JAK2 is a tyrosine kinase that phosphorylates and activates STAT3, which then translocates to the nucleus and regulates the expression of various genes involved in cell growth and survival. Dysregulation of this pathway is a common feature of many cancers and inflammatory diseases. This compound binds to the JAK2 kinase domain and inhibits its activity, thereby preventing the activation of STAT3 and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In addition to inhibiting JAK2/STAT3 signaling, this compound has been shown to induce cell cycle arrest, suppress angiogenesis, and enhance the anti-tumor immune response. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its specificity for the JAK2/STAT3 pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Another advantage is its ability to inhibit tumor growth and metastasis in preclinical models, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which is a concern for any therapeutic agent.
Orientations Futures
There are several future directions for research on N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further elucidate its mechanism of action and identify potential biomarkers of response. Another direction is to evaluate its efficacy in clinical trials for the treatment of various cancers and inflammatory diseases. Additionally, there is potential for the development of combination therapies that target multiple signaling pathways, as well as the use of this compound as a tool for studying the role of JAK2/STAT3 signaling in other diseases.
Méthodes De Synthèse
The synthesis of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the expression of various oncogenic proteins. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of breast cancer, lung cancer, and multiple myeloma. This compound has also shown efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C22H20ClN5O |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
N-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN5O/c1-14-12-17(16(3)28(14)19-9-7-18(23)8-10-19)13-24-26-22(29)21-15(2)25-20-6-4-5-11-27(20)21/h4-13H,1-3H3,(H,26,29)/b24-13+ |
Clé InChI |
ZOCNZYYEEUHHLV-ZMOGYAJESA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C3=C(N=C4N3C=CC=C4)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)


![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)